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Compound of Interest
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Cat. No.: B089475 Get Quote

Introduction
Butyl isovalerate (CAS No. 109-19-3) is a straight-chain ester recognized for its potent fruity

aroma, reminiscent of apples, pears, and pineapples.[1][2][3] As a flavoring agent, it is utilized

across a wide range of food and beverage products to impart or enhance these desirable

sweet and fruity notes. Butyl isovalerate is designated as Generally Recognized as Safe

(GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding the FEMA

number 2218, and is also recognized by the Joint FAO/WHO Expert Committee on Food

Additives (JECFA) under number 198.[4][5][6] Its versatility and pleasant aromatic profile make

it a valuable component in the flavorist's palette for creating complex and appealing food

products.

Physicochemical Properties
A summary of the key physicochemical properties of butyl isovalerate is presented in Table 1.

This data is crucial for its application in food systems, influencing its volatility, solubility, and

stability.
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Property Value Reference

Synonyms
Butyl 3-methylbutanoate,

Isovaleric acid butyl ester
[7]

Molecular Formula C₉H₁₈O₂ [6]

Molecular Weight 158.24 g/mol [6]

Appearance Colorless to pale yellow liquid [6][8]

Odor
Fruity, sweet, apple, pear,

pineapple
[1][2][3]

Boiling Point 175 °C [6]

Flash Point 53 - 63 °C [6][9]

Specific Gravity 0.856 - 0.860 @ 25°C [6][9]

Refractive Index 1.407 - 1.412 @ 20°C [6][9]

Solubility

Soluble in most organic

solvents and alcohol; insoluble

in water.

[6][9]

Regulatory Status and Usage Levels
Butyl isovalerate is widely approved for use as a flavoring agent in food. Its GRAS status

affirms its safety for consumption under the conditions of intended use.[5] While specific

regulations may vary by country, its acceptance by JECFA provides a global reference for its

safety.[6] The typical usage levels of butyl isovalerate in various food and beverage

categories are summarized in Table 2. These levels are provided as a guide and may be

adjusted based on the specific food matrix and desired flavor profile.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://flavorsum.com/sensory-analysis-guidelines-food-and-beverage/
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://pubs.acs.org/doi/abs/10.1021/jf4018405
https://www.sensapure.com/formulation/flavor-sensory-protocols
https://www.benchchem.com/pdf/Sensory_Analysis_of_Branched_Chain_Esters_in_Flavor_Profiling_Application_Notes_and_Protocols.pdf
https://www.quora.com/Why-do-Esters-have-a-fruity-smell
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://ri.conicet.gov.ar/bitstream/handle/11336/225370/CONICET_Digital_Nro.380e7986-6068-4de4-9ddd-4e3925b2c435_B.pdf?sequence=2&isAllowed=y
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://ri.conicet.gov.ar/bitstream/handle/11336/225370/CONICET_Digital_Nro.380e7986-6068-4de4-9ddd-4e3925b2c435_B.pdf?sequence=2&isAllowed=y
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://ri.conicet.gov.ar/bitstream/handle/11336/225370/CONICET_Digital_Nro.380e7986-6068-4de4-9ddd-4e3925b2c435_B.pdf?sequence=2&isAllowed=y
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://ri.conicet.gov.ar/bitstream/handle/11336/225370/CONICET_Digital_Nro.380e7986-6068-4de4-9ddd-4e3925b2c435_B.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/product/b089475?utm_src=pdf-body
https://www.sensorysociety.org/knowledge/sspwiki/Pages/Triangle%20Test.aspx
https://fiveable.me/key-terms/principles-food-science/quantitative-descriptive-analysis-qda
https://www.benchchem.com/product/b089475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Food Category
Average Usual Use Level
(ppm)

Average Maximum Use
Level (ppm)

Beverages (non-alcoholic) - -

Alcoholic Beverages - -

Baked Goods - -

Chewing Gum - -

Confections & Frostings 9.7 17

Frozen Dairy 5.3 9.3

Gelatins & Puddings 5.0 8.8

Hard Candy 13 -

Soft Candy 12 -

Jams & Jellies - -

Sweet Sauces - -

Data sourced from The Good Scents Company, referencing industry use levels.[1]

Experimental Protocols
Sensory Evaluation of Butyl Isovalerate in a Beverage
Matrix
1. Objective: To determine the sensory characteristics of butyl isovalerate in a model

beverage system. This can involve difference testing to see if its presence is detectable at a

certain concentration, or descriptive analysis to characterize its flavor profile.

2. Methodology: Triangle Test (Difference Testing)

The triangle test is a discriminative method used to determine if a sensory difference exists

between two samples.[1][4][5][7][10]
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Panelists: A minimum of 24-30 panelists, screened for their sensory acuity, should be

recruited.

Sample Preparation:

Prepare a control sample (A) consisting of the base beverage (e.g., carbonated water with

a standard sugar and acid content).

Prepare a test sample (B) by adding a specific concentration of butyl isovalerate (e.g., 5

ppm) to the base beverage.

Procedure:

Each panelist is presented with three coded samples, two of which are identical and one is

different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order should be

randomized across panelists.[1][5]

Panelists are instructed to taste each sample from left to right and identify the sample that

is different from the other two.[5]

Palate cleansers (e.g., unsalted crackers and water) should be provided for use between

samples.[4]

Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using a

chi-square test or binomial tables) is performed to determine if the number of correct

judgments is significantly greater than what would be expected by chance (one-third).[5]

3. Methodology: Quantitative Descriptive Analysis (QDA)

QDA is used to identify, describe, and quantify the sensory attributes of a product.[6][9][11][12]

Panelists: A panel of 8-12 trained assessors is required. Training involves developing a

consensus vocabulary to describe the aroma and flavor attributes of butyl isovalerate and

referencing standards for these attributes.[9][11][12]

Sample Preparation:
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Prepare a series of samples with varying concentrations of butyl isovalerate in the model

beverage.

Reference standards for expected aroma and flavor attributes (e.g., apple, pear,

pineapple, sweet, chemical/solvent) should also be prepared.

Procedure:

Panelists evaluate the samples individually in a controlled sensory laboratory environment.

[7]

Each sensory attribute is rated on a line scale (e.g., a 15-cm line scale anchored with "low"

and "high" intensity).

Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance

(ANOVA) to determine significant differences in attribute intensities across the samples.

Principal Component Analysis (PCA) can be used to visualize the relationships between the

samples and their sensory attributes.[12]

Analytical Quantification of Butyl Isovalerate in a
Beverage Matrix
1. Objective: To accurately quantify the concentration of butyl isovalerate in a beverage

sample using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Methodology: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the extraction and analysis of volatile compounds like butyl
isovalerate from a liquid matrix.[13][14][15][16]

Instrumentation:

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

SPME autosampler

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
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Sample Preparation:

Pipette a known volume (e.g., 5 mL) of the beverage into a headspace vial.

Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate).

Add a salt (e.g., NaCl) to the vial to increase the volatility of the analyte.

Seal the vial with a septum cap.

HS-SPME Procedure:

Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 15

minutes) with agitation.

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes)

to adsorb the volatile compounds.

GC-MS Analysis:

Desorb the analytes from the SPME fiber in the hot GC inlet.

Separate the compounds on a suitable capillary column (e.g., a wax or mid-polar column).

Detect and identify butyl isovalerate and the internal standard using the mass

spectrometer in scan or selected ion monitoring (SIM) mode.

Quantification: Create a calibration curve using standards of known butyl isovalerate
concentrations. The concentration of butyl isovalerate in the sample is determined by

comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships
The perception of fruity aromas from esters like butyl isovalerate is a complex process

initiated by the interaction of the volatile molecule with olfactory receptors in the nasal cavity.

While the specific receptor for butyl isovalerate is not explicitly defined in the provided search

results, the general pathway for fruity ester perception is understood.
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Flavor Perception Pathway:

Click to download full resolution via product page

Experimental Workflow for Sensory and Analytical Evaluation:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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